molecular formula C13H10Cl3NO2S B4617861 2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide

2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B4617861
M. Wt: 350.6 g/mol
InChI Key: MJOQOBMSKGRQQF-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C13H10Cl3NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of three chlorine atoms at the 2, 4, and 5 positions on the benzene ring, a methyl group attached to the nitrogen atom, and a phenyl group.

Scientific Research Applications

2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide typically involves the sulfonation of 2,4,5-trichloroaniline followed by N-methylation. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The N-methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 2,4,5-trihydroxy-N-methyl-N-phenylbenzenesulfonamide.

    Oxidation: Formation of 2,4,5-trichloro-N-methyl-N-phenylbenzenesulfone.

    Reduction: Formation of this compound amine derivatives.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trichlorophenoxyacetic acid: A herbicide with similar chlorinated aromatic structure.

    2,4,5-trichloroaniline: A precursor in the synthesis of 2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide.

    N-methyl-N-phenylbenzenesulfonamide: Lacks the chlorine atoms but shares the sulfonamide structure.

Uniqueness

This compound is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. The combination of the sulfonamide group with the chlorinated aromatic ring makes it a versatile compound in various applications.

Properties

IUPAC Name

2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S/c1-17(9-5-3-2-4-6-9)20(18,19)13-8-11(15)10(14)7-12(13)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQOBMSKGRQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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